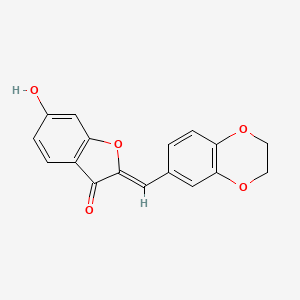

(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

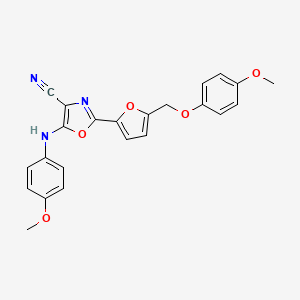

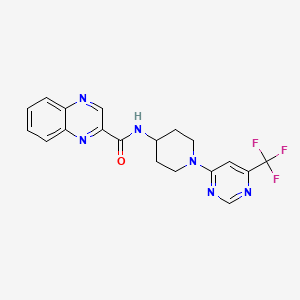

(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C17H12O5 and its molecular weight is 296.278. The purity is usually 95%.

BenchChem offers high-quality (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has identified certain neolignans and benzofuran derivatives as having significant anticancer properties. For instance, compounds isolated from traditional Chinese medicine have shown potential in inhibiting cancer cell growth through apoptosis induction, highlighting the importance of these compounds in cancer research and potential therapeutic applications (Xinhua Ma et al., 2017). Additionally, dihydrobenzofuran lignans have demonstrated promising activity against leukemia and breast cancer cell lines, with specific compounds exhibiting strong anticancer activity by inhibiting tubulin polymerization, a critical process in cell division (L. Pieters et al., 1999).

Imaging Agent Development

The development of imaging agents for neurological disorders has also been explored using benzofuran derivatives. Compounds such as (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one have shown potential as selective inhibitors for specific enzymes, offering a pathway for the development of novel positron emission tomography (PET) probes for imaging purposes in neurological research (Mingzhang Gao et al., 2013).

Neurodegenerative Disease Research

New treatments for neurodegenerative diseases like Alzheimer’s are being sought after, with benzofuran derivatives playing a crucial role. Bioinformatic and pathological studies on new Schiff bases derived from benzofuran compounds have been conducted to evaluate their applicability in treating neurodegenerative disorders. These compounds have shown drug-like features and potential as neuropsychiatric drugs, indicating their significance in the search for new treatments for such debilitating diseases (S. Avram et al., 2021).

Environmental Pollution Degradation

Benzofuran and its derivatives have been studied for their potential in environmental pollution control, particularly in the photocatalytic degradation of water pollutants. The degradation of 2,3-Benzofuran in TiO2 aqueous suspensions has been investigated, demonstrating the compound's utility in the breakdown of pollutants through photocatalytic processes. This research underscores the role of benzofuran derivatives in environmental remediation efforts, contributing to cleaner water systems (L. Amalric et al., 1995).

Propiedades

IUPAC Name |

(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5/c18-11-2-3-12-14(9-11)22-16(17(12)19)8-10-1-4-13-15(7-10)21-6-5-20-13/h1-4,7-9,18H,5-6H2/b16-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHCVSBYCRXULK-PXNMLYILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate](/img/structure/B2875072.png)

![3-((5-(isopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2875073.png)

![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2875075.png)

![1-[(2,6-dichloropyridin-3-yl)sulfonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B2875077.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2875078.png)

![N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2875080.png)

![(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2875081.png)

![[4-(5-Methylbenzotriazol-1-yl)piperidin-1-yl]-phenylmethanone](/img/structure/B2875090.png)

![5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B2875091.png)